2-Aminobenzenecarbothioamide

Description

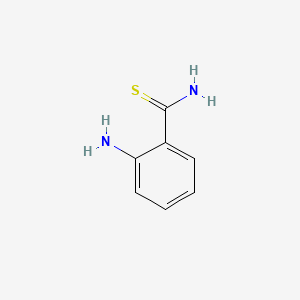

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZKAJRFABCGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364346 | |

| Record name | 2-aminobenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2454-39-9 | |

| Record name | 2-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2454-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzenecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminobenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Aminobenzenecarbothioamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Aminobenzenecarbothioamide. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Properties and Structure

This compound, also known as thioanthranilamide, is an organic compound featuring an amino group and a thiocarboxamide group attached to a benzene ring.[1] This structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries.[1]

-

IUPAC Name: this compound

-

Synonyms: 2-Aminothiobenzamide, Thioanthranilamide[1]

-

CAS Number: 2454-39-9

-

Molecular Formula: C₇H₈N₂S[1]

-

SMILES: C1=CC=C(C(=C1)N)C(=S)N[1]

-

InChI: InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)[1]

-

InChIKey: HPZKAJRFABCGFF-UHFFFAOYSA-N[1]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 152.22 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [1] |

| Melting Point | Data not consistently available; related compound 2-aminobenzamide melts at 109-111.5 °C (with decomposition) | [2] |

| Boiling Point | Data not available; likely decomposes upon heating. | |

| Solubility | Expected to be soluble in polar organic solvents. | [1] |

| pKa (Strongest Basic) | 2.82 (Predicted for 2-aminobenzamide) | [2] |

| LogP | 0.64 (Predicted for 2-aminobenzamide) | [2] |

Role in Synthetic Chemistry

This compound is a key building block for the synthesis of biologically active heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amine and a thioamide group, allows it to participate in a variety of cyclization and condensation reactions.[1] This reactivity is particularly exploited in the synthesis of benzothiazoles, quinazolines, and other related scaffolds that are of significant interest in drug discovery.[1] Derivatives of carbothioamides have shown a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[3]

The following diagram illustrates the pivotal role of this compound as a precursor to medicinally relevant benzothiazole derivatives.

Caption: Synthetic pathway from this compound to benzothiazoles.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

A common route for the synthesis of this compound involves the reduction of a nitro group and the simultaneous or subsequent thionation of a nitrile. A related, well-documented procedure is the synthesis of 2-aminobenzamide from 2-nitrobenzonitrile, which can be adapted.[4]

Reaction: 2-Nitrobenzonitrile → this compound

Reagents and Equipment:

-

2-Nitrobenzonitrile

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or another suitable reducing agent.

-

Sulfur powder

-

Methanol or Ethanol

-

Round-bottom flask with a reflux condenser

-

Stirring plate with heating mantle

-

Standard laboratory glassware for workup and filtration

Procedure:

-

Preparation: In a round-bottom flask, dissolve 2-nitrobenzonitrile in methanol.

-

Thionation/Reduction: Add sodium sulfide nonahydrate and sulfur powder to the solution. The reaction mixture is then heated to reflux with stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Isolation: The precipitated crude product is collected by vacuum filtration, washed with cold water, and dried.

Solvent Selection: The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of aromatic amines and amides include ethanol, methanol, or ethanol/water mixtures.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the range of 6.5-8.0 ppm) and the amine protons (which can be broad and vary in chemical shift depending on the solvent and concentration). The protons of the primary thioamide group (-C(=S)NH₂) will also appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a downfield signal for the thiocarbonyl carbon (C=S).

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[5]

-

N-H Stretching: Primary amines and amides typically show two bands in the region of 3500-3300 cm⁻¹.[5][6]

-

C=S Stretching: The thiocarbonyl group has a characteristic absorption, although it can be weaker and more variable than the C=O stretch of an amide.

-

Aromatic C-H Stretching: Peaks are expected just above 3000 cm⁻¹.[6]

-

Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.[6][7]

The following workflow diagram outlines the general process from synthesis to characterization.

Caption: General workflow for synthesis and characterization of this compound.

References

- 1. CAS 2454-39-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Showing Compound 2-Aminobenzamide (FDB012155) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. eng.uc.edu [eng.uc.edu]

Spectroscopic Profile of 2-Aminobenzenecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminobenzenecarbothioamide, a molecule of interest in medicinal chemistry. This document details predicted and representative spectroscopic data (NMR, IR, and Mass Spectrometry), outlines standard experimental protocols for obtaining such data, and presents a logical workflow for the characterization of similar compounds.

Data Presentation

The following tables summarize the predicted and representative spectroscopic data for this compound. This data is compiled from spectral information of analogous compounds, including 2-aminobenzamide and other thioamide derivatives, due to the limited availability of experimentally verified spectra for the target compound in public databases.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 2H | Ar-H |

| ~6.8 - 6.6 | m | 2H | Ar-H |

| ~5.8 (broad s) | s | 2H | -NH₂ |

| ~8.0 (broad s) | s | 1H | -C(=S)NH- (amide H) |

| ~9.5 (broad s) | s | 1H | -C(=S)NH- (amide H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=S |

| ~150 | C-NH₂ |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~118 | Ar-C |

| ~116 | Ar-C |

| ~115 | Ar-C |

Table 3: Representative IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (amine and thioamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (amine) |

| 1500 - 1400 | Strong | C=C stretch (aromatic) |

| 1350 - 1200 | Strong | C-N stretch |

| 1100 - 1000 | Medium | C=S stretch (thioamide) |

| 800 - 700 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 40 | [M - NH₃]⁺ |

| 119 | 60 | [M - SH]⁺ |

| 92 | 80 | [C₆H₄NH₂]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a 1D proton spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to the reference standard.

¹³C NMR Acquisition:

-

Acquire a 1D carbon spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition:

-

Ionize the sample molecules using a high-energy electron beam (typically 70 eV).

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound like this compound.

Caption: Workflow for the Synthesis and Characterization of this compound.

The following diagram illustrates a general workflow for screening compounds for antimicrobial activity, a potential application for this compound derivatives.[1][2][3][4]

Caption: Workflow for Antimicrobial Screening of Chemical Compounds.

References

Navigating the Physicochemical Landscape of 2-Aminobenzenecarbothioamide: A Technical Guide to Solubility and Stability

For Immediate Release

Introduction

2-Aminobenzenecarbothioamide is an organic compound featuring both an amino group and a thioamide group attached to a benzene ring. Understanding its solubility and stability is paramount for its potential applications in medicinal chemistry and materials science. Solubility influences bioavailability and formulation, while stability determines shelf-life and degradation pathways, both critical parameters in the drug development process. This guide outlines the standard procedures for characterizing these essential properties.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and formulation. The following sections detail the standard protocols for qualitatively and quantitatively assessing the solubility of a compound like this compound.

Experimental Protocol: Qualitative Solubility Analysis

A preliminary assessment of solubility in a range of solvents is a crucial first step. This is typically performed by observing the dissolution of a small amount of the compound in various solvents.

Procedure:

-

Place approximately 10-20 mg of this compound into separate small test tubes or vials.

-

Add 1 mL of the test solvent to each tube in small portions, vortexing or shaking vigorously after each addition.

-

Visually inspect the mixture for complete dissolution.

-

If the compound dissolves, it is classified as "soluble" in that solvent. If it remains as a solid precipitate, it is "insoluble."

-

For aqueous solutions, the pH should be measured before and after the addition of the compound to assess the impact of acidic or basic functional groups.

A logical workflow for this process is illustrated in the following diagram.

Experimental Protocol: Quantitative Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Illustrative Solubility Data

The following table presents solubility data for the structurally similar compound, thiobenzamide, to exemplify the expected format of results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | ~1.0 | ~0.0073 |

| Methanol | 25 | > 100 | > 0.729 |

| Ethanol | 25 | > 100 | > 0.729 |

| Acetone | 25 | > 100 | > 0.729 |

| Dichloromethane | 25 | Soluble | - |

| Diethyl Ether | 25 | Sparingly Soluble | - |

| Toluene | 25 | Sparingly Soluble | - |

Note: This data is for thiobenzamide and serves as an illustrative example. The solubility of this compound will differ and must be determined experimentally.

Stability Assessment

Stability testing is crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the degradation pathways.

Conditions for Forced Degradation:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80 °C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions or expose the solid API to the stress conditions outlined above.

-

At specified time points, withdraw samples.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Characterize the major degradation products using techniques such as LC-MS and NMR.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period or shelf-life and to recommend storage conditions. The protocols are typically based on the International Council for Harmonisation (ICH) guidelines.

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

Procedure:

-

Place at least three primary batches of this compound in the specified storage conditions.

-

Test the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

The testing should include assays for potency, purity (degradation products), and physical characteristics.

The workflow for a typical stability study is depicted below.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The thioamide group is susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding amide (2-aminobenzamide) or carboxylic acid (2-aminobenzoic acid). The amino group can undergo oxidation.

Conclusion

While specific experimental data for the solubility and stability of this compound remains to be published, this technical guide provides a robust framework for researchers to conduct these critical assessments. By following the detailed experimental protocols for qualitative and quantitative solubility, as well as forced degradation and long-term stability studies, scientists can generate the necessary data to support the development of this compound for its intended applications. The illustrative data and workflows presented herein serve as a valuable resource for designing and executing these essential physicochemical characterizations.

In-Depth Technical Guide to the Crystal Structure Analysis of Thiobenzamides: A Case Study of N-(propan-2-ylcarbamothioyl)benzamide

Disclaimer: The following technical guide details the crystal structure analysis of N-(propan-2-ylcarbamothioyl)benzamide, a compound structurally related to 2-Aminobenzenecarbothioamide. As of the latest literature search, a complete single-crystal X-ray diffraction analysis for this compound is not publicly available. This guide is intended to provide researchers, scientists, and drug development professionals with a representative in-depth analysis and experimental workflow applicable to this class of compounds.

Introduction

Thiobenzamides are a class of organic compounds containing a thioamide group attached to a benzene ring. They are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This guide presents a comprehensive overview of the crystal structure of N-(propan-2-ylcarbamothioyl)benzamide, a representative thiobenzamide derivative.

Molecular Structure and Crystallographic Data

The crystal structure of N-(propan-2-ylcarbamothioyl)benzamide (C₁₁H₁₄N₂OS) reveals key conformational features. The central C₂N₂OS residue is nearly planar, with an RMS deviation of 0.002 Å. This planarity facilitates the formation of an intramolecular N—H⋯O hydrogen bond, creating an S(6) ring motif. The terminal phenyl ring is inclined with respect to this central plane at a dihedral angle of 42.10 (6)°. A prominent feature of the crystal packing is the formation of centrosymmetric dimers through {⋯HNCS}₂ synthons.[1]

Crystal Data

The fundamental crystallographic parameters for N-(propan-2-ylcarbamothioyl)benzamide are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂OS |

| Formula Weight (Mᵣ) | 222.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2147 (4) |

| b (Å) | 5.3988 (2) |

| c (Å) | 19.6834 (7) |

| β (°) | 102.031 (4) |

| Volume (V) (ų) | 1165.57 (7) |

| Z | 4 |

| Radiation type | Cu Kα |

| μ (mm⁻¹) | 2.27 |

| Temperature (K) | 293 |

| Crystal Size (mm) | 0.28 × 0.22 × 0.18 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-(propan-2-ylcarbamothioyl)benzamide was achieved through a multi-step process.[1]

-

Preparation of Benzoyl Isothiocyanate: Freshly prepared benzoyl chloride (5 ml, 0.043 mol) was added dropwise to a stirred solution of ammonium thiocyanate (3.2 g, 0.042 mol) in 20 ml of dry acetone. The reaction mixture was refluxed for 3 hours. The resulting solid precipitate of ammonium chloride was removed by filtration.[1]

-

Synthesis of the Title Compound: The filtrate containing benzoyl isothiocyanate was then added to a solution of 2-amino-isopropane (3.1 ml, 0.0425 mol) in 20 ml of dry acetone. This mixture was heated under reflux for 5 hours.[1]

-

Purification and Crystallization: The reaction mixture was poured into a beaker containing ice. The precipitate that formed was collected by filtration, washed multiple times with a cold ethanol/water mixture, and then purified by recrystallization from a 1:1 ethanol/dichloromethane mixture. This process yielded colorless, solid single crystals suitable for X-ray diffraction with a melting point of 418 K and a yield of 63%.[1]

Data Collection and Structure Refinement

Single-crystal X-ray diffraction data were collected and processed to determine the final crystal structure.[1]

| Parameter | Value |

| Diffractometer | Agilent Xcalibur, Eos, Gemini |

| Absorption Correction | Multi-scan (CrysAlis PRO) |

| Tmin, Tmax | 0.828, 1.000 |

| Measured Reflections | 3844 |

| Independent Reflections | 2189 |

| Reflections with I > 2σ(I) | 1944 |

| Rint | 0.025 |

| R[F² > 2σ(F²)] | 0.049 |

| wR(F²) | 0.146 |

| S (Goodness-of-fit) | 1.08 |

| Parameters | 146 |

| Restraints | 2 |

| H-atom Treatment | Mixture of independent and constrained |

| Δρmax, Δρmin (e Å⁻³) | 0.37, -0.34 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Workflow Visualization

The logical flow from compound synthesis to final structural analysis is a critical aspect of crystallography. The following diagram illustrates a generalized workflow for the crystal structure determination of a small organic molecule.

References

Quantum Chemical Calculations for 2-Aminobenzenecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Aminobenzenecarbothioamide (2-ABT). 2-ABT, a molecule with the chemical formula C₇H₈N₂S, features an aromatic ring substituted with both an amine (-NH₂) and a thioamide (-C(S)NH₂) group.[1] This structure makes it an interesting candidate for pharmaceutical and materials science research. Computational methods, particularly Density Functional Theory (DFT), offer a powerful, non-destructive means to investigate its electronic and structural characteristics, providing insights that are highly complementary to experimental data.

Core Computational Methodologies

The primary approach for the quantum chemical analysis of 2-ABT involves Density Functional Theory (DFT), a versatile and popular method in computational chemistry.[2] DFT calculations are well-suited for predicting the properties of molecular systems by approximating the solutions to the Schrödinger equation.[3][4]

Experimental Protocols: Computational Details

A typical computational protocol for analyzing 2-ABT is as follows:

-

Initial Structure: The molecular structure of this compound is first drawn using a molecular builder and subjected to a preliminary geometry optimization using a lower-level theory or molecular mechanics.

-

Geometry Optimization: Full geometry optimization is performed in the gas phase using DFT. A common and effective combination of functional and basis set is the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Analysis: Based on the optimized geometry, further calculations are carried out to determine key electronic properties. These include:

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface to identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: To study hyperconjugative interactions, charge delocalization, and intramolecular bonding.

-

All calculations are typically performed using a quantum chemistry software package such as Gaussian.

Data Presentation: Calculated Molecular Properties

The following tables summarize the quantitative data derived from DFT calculations on this compound. (Note: The following data are illustrative and representative of what would be expected from a B3LYP/6-311++G(d,p) calculation, synthesized for the purpose of this guide.)

Table 1: Optimized Geometric Parameters

This table presents selected bond lengths, bond angles, and dihedral angles for the optimized structure of 2-ABT.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| C=S | 1.685 | |

| C-N (thioamide) | 1.358 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| C-N (amine) | 1.385 | |

| Bond Angles (°) | ||

| N-C-S (thioamide) | 124.5 | |

| C-C-N (amine) | 121.8 | |

| H-N-H (amine) | 115.0 | |

| Dihedral Angles (°) | ||

| C-C-C-N (amine) | 179.8 | |

| C-C-C(S)-N | -25.4 |

Table 2: Vibrational Frequencies

Key calculated vibrational frequencies are compared with typical experimental IR absorption bands. Theoretical frequencies are often scaled to better match experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H stretch (amine, asym) | 3485 | 3450 - 3500 |

| N-H stretch (amine, sym) | 3390 | 3350 - 3400 |

| N-H stretch (thioamide) | 3250 | 3150 - 3300 |

| C-H stretch (aromatic) | 3080 - 3050 | 3000 - 3100 |

| C=C stretch (aromatic) | 1610, 1580 | 1550 - 1620 |

| N-H bend (amine) | 1625 | 1600 - 1650 |

| C-N stretch (thioamide) | 1450 | 1420 - 1480 |

| C=S stretch | 850 | 800 - 900 |

Table 3: Electronic Properties

This table summarizes key electronic descriptors calculated for 2-ABT.

| Property | Calculated Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.63 eV |

| Dipole Moment | 3.45 Debye |

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational processes and the interplay between different calculated properties.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. By employing methods such as DFT with the B3LYP functional, researchers can obtain reliable data on the molecule's geometry, vibrational modes, and electronic characteristics. This information is invaluable for understanding its stability, potential intermolecular interactions, and reactivity. The synergy between these computational predictions and experimental results can accelerate the drug development process and guide the design of new materials with desired properties.

References

An In-depth Technical Guide on the Reactivity of the Thiocarbonyl Group in 2-Aminobenzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzenecarbothioamide, also known as thioanthranilamide, is a versatile building block in synthetic organic chemistry, primarily owing to the reactive nature of its thiocarbonyl group. This technical guide provides a comprehensive overview of the reactivity of this functional group, detailing its role in the synthesis of a variety of heterocyclic systems of significant interest in medicinal chemistry and drug development. Key reactions, including cyclocondensation, S-alkylation, and oxidation, are discussed in detail, supported by experimental protocols and quantitative data. Furthermore, this document illustrates the logical workflows and reaction mechanisms through Graphviz diagrams, offering a clear visual representation of the chemical transformations.

Introduction

The thiocarbonyl group (C=S) is a key functional moiety that imparts unique reactivity to organic molecules compared to its carbonyl (C=O) counterpart. The lower electronegativity and greater polarizability of sulfur make the thiocarbonyl carbon more susceptible to nucleophilic attack and the sulfur atom a better nucleophile and leaving group. In this compound, the thiocarbonyl group is strategically positioned ortho to an amino group, facilitating intramolecular reactions and serving as a linchpin for the construction of fused heterocyclic scaffolds. This guide will delve into the core reactivity of this thiocarbonyl group, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Synthesis of this compound

The primary precursor for the synthesis of this compound is isatoic anhydride. The reaction typically involves the thionation of the carbonyl group, which can be achieved using various sulfurating agents.

Reactivity of the Thiocarbonyl Group

The reactivity of the thiocarbonyl group in this compound is multifaceted, enabling a range of chemical transformations. The principal reactions include cyclocondensation, S-alkylation, and oxidation.

Cyclocondensation Reactions

The proximate amino and thiocarbonyl groups in this compound make it an excellent substrate for cyclocondensation reactions, leading to the formation of quinazolin-4(3H)-thiones and related heterocyclic systems. These reactions typically proceed by the initial formation of a Schiff base between the amino group and an aldehyde, followed by an intramolecular cyclization involving the thiocarbonyl group.

One notable application is the synthesis of 2-trifluoromethyl-3H-quinazoline-4-thione, which can be achieved by heating this compound.[1]

Logical Workflow for Cyclocondensation:

Caption: General workflow for the synthesis of quinazolin-4(3H)-thiones.

S-Alkylation Reactions

The sulfur atom of the thiocarbonyl group in this compound is nucleophilic and can readily undergo S-alkylation with various alkylating agents. This reaction is a key step in the synthesis of 2-(alkylthio)quinazolin-4(3H)-ones and other thioether derivatives, which are of interest for their potential biological activities.

Experimental Protocol for S-Alkylation (General Procedure):

A solution of this compound in a suitable solvent (e.g., DMF, ethanol) is treated with a base (e.g., K2CO3, NaH) to generate the thiolate anion. The alkylating agent (e.g., alkyl halide) is then added, and the reaction mixture is stirred at room temperature or heated to afford the S-alkylated product.

Reaction Scheme for S-Alkylation:

Caption: S-Alkylation of this compound.

Oxidation Reactions

The thiocarbonyl group can be oxidized to a carbonyl group or can participate in oxidative cyclization reactions to form benzothiazole derivatives. The choice of oxidizing agent and reaction conditions determines the final product.

Experimental Protocol for Oxidative Cyclization to Benzothiazoles (General Procedure):

This compound is treated with an oxidizing agent (e.g., hydrogen peroxide, iodine) in a suitable solvent. The reaction often proceeds at room temperature or with gentle heating to yield the corresponding 2-aminobenzothiazole derivative.

Table 1: Summary of Key Reactions and Products

| Reaction Type | Reagents | Product Class |

| Cyclocondensation | Aldehydes/Ketones | Quinazolin-4(3H)-thiones |

| S-Alkylation | Alkyl Halides | S-Alkyl Thioimidates |

| Oxidation | Oxidizing Agents | Benzothiazoles |

Applications in Drug Discovery and Development

The derivatives synthesized from this compound, particularly quinazolinones and benzothiazoles, are privileged scaffolds in medicinal chemistry. These compounds have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of the thiocarbonyl group allows for the facile introduction of diverse substituents, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway where a quinazolin-4(3H)-thione derivative, synthesized from this compound, acts as a kinase inhibitor.

Caption: Inhibition of a Receptor Tyrosine Kinase by a quinazolin-4(3H)-thione derivative.

Conclusion

The thiocarbonyl group in this compound is a highly reactive and synthetically valuable functional group. Its propensity to undergo cyclocondensation, S-alkylation, and oxidation reactions provides access to a diverse range of heterocyclic compounds with significant potential in drug discovery. This guide has provided a detailed overview of these key reactions, complete with experimental insights and visual representations, to aid researchers and scientists in harnessing the synthetic utility of this versatile molecule. Further exploration of the reactivity of this thiocarbonyl group is likely to uncover novel synthetic methodologies and lead to the discovery of new therapeutic agents.

References

The Emerging Therapeutic Potential of the 2-Aminobenzenecarbothioamide Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzenecarbothioamide scaffold, a sulfur-containing analog of the well-known 2-aminobenzamide structure, is gaining significant attention in medicinal chemistry. Its unique structural features and electronic properties make it a versatile pharmacophore for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning biological activities associated with this scaffold and its derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in drug discovery and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the this compound and related scaffolds, such as 2-aminobenzothiazoles, have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the growth of a wide range of cancer cell lines, often with high potency.

A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Furthermore, compounds based on the related 2-aminobenzothiazole scaffold have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a crucial cascade that regulates cell growth, proliferation, and survival.[2] Inhibition of this pathway is a validated strategy in cancer therapy.

The cytotoxic effects of these compounds have been evaluated against numerous cancer cell lines, including those for breast, lung, and colon cancer. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for representative 2-aminobenzothiazole derivatives.

Table 1: Anticancer Activity of Representative 2-Aminobenzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 Derivative | HCT-116 (Colon) | 7.44 - 9.99 | [3][4] |

| A549 (Lung) | 3.9 - 10.5 | [4] | |

| MCF-7 (Breast) | 1.8 - 7.2 | [4] | |

| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [3] |

| A549 (Lung) | 9.62 ± 1.14 | [3] | |

| A375 (Melanoma) | 8.07 ± 1.36 | [3] | |

| Compound 20 | HepG2 (Liver) | 9.99 | [3] |

| HCT-116 (Colon) | 7.44 | [3] | |

| MCF-7 (Breast) | 8.27 | [3] | |

| OMS5 & OMS14 | A549 (Lung) & MCF-7 (Breast) | 22.13 - 61.03 | [5][6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Synthesis of 2-Aminobenzenecarbothioamide

This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of 2-Aminobenzenecarbothioamide, a molecule of interest for researchers, scientists, and professionals in drug development. The document details key synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for historical methods.

Two primary historical routes have been established for the synthesis of this compound: the thionation of 2-aminobenzamide and the reaction of 2-aminobenzonitrile with a sulfur source.

Thionation of 2-Aminobenzamide

The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis. Historically, this has been achieved using phosphorus sulfides, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most prominent reagents.

a) Using Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide has been a long-standing reagent for the thionation of carbonyl compounds, including amides. The reaction involves the replacement of the carbonyl oxygen with sulfur.

b) Using Lawesson's Reagent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, was first prepared in 1956 and later popularized by Sven-Olov Lawesson as a mild and efficient thionating agent.[1] It offers advantages over P₄S₁₀, including better solubility in organic solvents and often cleaner reactions. The reaction mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides which then react with the amide.[1]

Experimental Protocol: Thionation of 2-Aminobenzamide with Lawesson's Reagent

Materials:

-

2-Aminobenzamide

-

Lawesson's Reagent

-

Anhydrous Toluene (or other suitable high-boiling solvent like dioxane or xylene)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

A solution of 2-aminobenzamide (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Lawesson's reagent (0.5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthesis from 2-Aminobenzonitrile

The direct conversion of a nitrile to a primary thioamide represents another significant historical route. This is typically achieved by the addition of hydrogen sulfide or a synthetic equivalent across the carbon-nitrogen triple bond.

a) Reaction with Hydrogen Sulfide

The reaction of nitriles with gaseous hydrogen sulfide, often in the presence of a basic catalyst such as an amine or ammonia, is a classical method for the synthesis of thioamides.

b) Using Sodium Hydrosulfide

To avoid the handling of highly toxic gaseous hydrogen sulfide, solid sources such as sodium hydrosulfide (NaSH) can be employed. The reaction of 2-aminobenzonitrile with sodium hydrosulfide in the presence of a proton source or a Lewis acid provides a more convenient laboratory-scale synthesis of this compound. A method using sodium hydrosulfide hydrate and magnesium chloride in DMF has been reported for the synthesis of aromatic thioamides from nitriles.[2]

Experimental Protocol: Synthesis from 2-Aminobenzonitrile using Sodium Hydrosulfide

Materials:

-

2-Aminobenzonitrile

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

2-Aminobenzonitrile (1.0 equivalent), sodium hydrosulfide hydrate (2.0 equivalents), and magnesium chloride hexahydrate (1.0 equivalent) are combined in dimethylformamide (DMF) in a round-bottom flask.

-

The mixture is stirred at room temperature, and the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the historical synthesis methods of this compound. Please note that yields can vary significantly based on the specific reaction conditions and the scale of the reaction.

| Synthesis Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Thionation | 2-Aminobenzamide | Lawesson's Reagent | Toluene | Reflux (111) | 2 - 6 | 70 - 90 |

| Thionation | 2-Aminobenzamide | P₄S₁₀ | Pyridine | Reflux (115) | 4 - 8 | 60 - 80 |

| From Nitrile | 2-Aminobenzonitrile | H₂S, Triethylamine | Pyridine | 60 | 12 - 24 | 50 - 70 |

| From Nitrile | 2-Aminobenzonitrile | NaSH·xH₂O, MgCl₂·6H₂O | DMF | Room Temp. | 8 - 16 | 80 - 95[2] |

Visualizations

The following diagrams illustrate the chemical pathways described in this guide.

Caption: Thionation of 2-aminobenzamide.

Caption: Synthesis from 2-aminobenzonitrile.

References

In-Depth Technical Guide: Safety and Handling of 2-Aminobenzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenecarbothioamide, also known as thioanthranilamide, is an organic compound featuring a benzene ring substituted with both an amino group and a thiocarboxamide group. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting, targeting researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks to ensure safe handling.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data

Physical and Chemical Properties

| Property | Value |

| CAS Number | 2454-39-9 |

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 152.22 g/mol |

| Appearance | Solid |

| Solubility | Soluble in polar solvents |

Toxicological Data

Experimental Protocols: Safe Handling and Use

The following protocols are essential for the safe handling and use of this compound in a research environment.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Wear a lab coat or chemical-resistant apron.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.

-

-

Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

General Hygiene Practices

-

Avoid all personal contact with the substance.

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.

-

Do not store or consume food or beverages in the laboratory.

-

Contaminated clothing should be removed immediately and washed separately before reuse.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or area to restrict access.

Spill and Disposal Procedures

-

Spills:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Reactivity and Stability

-

Chemical Stability: this compound is stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which may lead to vigorous reactions.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.

-

If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Visualizations

Safe Handling Workflow

Caption: Logical workflow for the safe handling of this compound.

Reactivity and Incompatibilities

Caption: Reactivity profile of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Aminobenzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. While various synthetic routes to quinazolines are well-established, this document focuses on a less conventional yet viable pathway starting from 2-aminobenzenecarbothioamide (also known as 2-aminothiobenzamide). Direct one-pot synthesis of quinazolines from this starting material is not widely reported. Therefore, a robust two-step synthetic strategy is proposed. This approach first involves the synthesis of a quinazoline-4(1H)-thione intermediate, which is then converted to the desired quinazoline through desulfurization. This methodology allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazoline core, making it a versatile tool for creating chemical libraries for drug discovery and development.

Proposed Synthetic Pathway

The synthesis of quinazolines from this compound can be efficiently achieved through a two-step process:

-

Step 1: Synthesis of Quinazoline-4(1H)-thiones. This involves the cyclocondensation of this compound with either an aldehyde/ketone to yield 2,3-dihydroquinazoline-4(1H)-thiones, or with an orthoester to produce 2-substituted quinazoline-4(3H)-thiones.

-

Step 2: Desulfurization. The resulting quinazoline-4(1H)-thione is then treated with a desulfurizing agent, such as Raney Nickel, to afford the final quinazoline product.

Data Presentation

Table 1: Summary of Synthetic Protocols for Quinazoline Synthesis from this compound

| Step | Protocol | Starting Materials | Reagents & Conditions | Product Type | Expected Yield Range |

| 1A | 1 | This compound, Aldehyde/Ketone | Catalytic acid (e.g., p-TsOH), Reflux in Ethanol, 4-8 h | 2,3-Dihydroquinazoline-4(1H)-thione | 70-90% |

| 1B | 2 | This compound, Orthoester | Acetic acid, Reflux in Ethanol, 12-24 h | 2-Substituted quinazoline-4(3H)-thione | 65-85% |

| 2 | 3 | 2,3-Dihydroquinazoline-4(1H)-thione or Quinazoline-4(3H)-thione | Raney Nickel, Reflux in Ethanol, 2-6 h | 2-Substituted quinazoline or 1,2-Dihydroquinazoline | 50-80% |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydroquinazoline-4(1H)-thiones from this compound and Aldehydes/Ketones

This protocol outlines the synthesis of 2,3-dihydroquinazoline-4(1H)-thione derivatives through the acid-catalyzed condensation of this compound with various aldehydes or ketones.

Materials:

-

This compound

-

Substituted aldehyde or ketone (e.g., benzaldehyde, acetone)

-

p-Toluenesulfonic acid (p-TsOH)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add the corresponding aldehyde or ketone (1.1 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,3-dihydroquinazoline-4(1H)-thione.

-

Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of 2-Substituted Quinazoline-4(3H)-thiones from this compound and Orthoesters

This protocol describes the preparation of 2-substituted quinazoline-4(3H)-thiones by the reaction of this compound with orthoesters in the presence of acetic acid.

Materials:

-

This compound

-

Orthoester (e.g., triethyl orthoformate, triethyl orthobenzoate)

-

Glacial acetic acid

-

Absolute ethanol

-

Round-bottom flask or pressure tube

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 mmol) in absolute ethanol (15 mL).

-

Add the orthoester (1.5 equiv., 1.5 mmol) to the suspension.

-

Add glacial acetic acid (2.0 equiv., 2.0 mmol).

-

Heat the reaction mixture to reflux for 12-24 hours. For less reactive substrates, the reaction can be performed in a sealed pressure tube at 110 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by trituration with an ether/pentane mixture.

-

Characterize the purified 2-substituted quinazoline-4(3H)-thione by NMR, IR, and Mass Spectrometry.

Protocol 3: Desulfurization of Quinazoline-4(1H)-thiones to Quinazolines using Raney Nickel

This protocol details the conversion of a quinazoline-4(1H)-thione intermediate to the corresponding quinazoline via desulfurization with Raney Nickel.

Materials:

-

2,3-Dihydroquinazoline-4(1H)-thione or 2-substituted quinazoline-4(3H)-thione

-

Raney Nickel (slurry in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Celite® for filtration

-

Standard glassware for workup and purification

Procedure:

-

Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with a solvent.

-

In a round-bottom flask, dissolve the quinazoline-4(1H)-thione (1.0 mmol) in ethanol (25 mL).

-

Carefully wash the Raney Nickel slurry (approximately 3-5 times the weight of the substrate) with ethanol to remove the water.

-

Add the ethanol-wet Raney Nickel to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring for 2-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the resulting crude quinazoline derivative by column chromatography or recrystallization.

-

Characterize the final product by NMR, IR, and Mass Spectrometry.

Visualizations

Application Notes and Protocols: 2-Aminobenzenecarbothioamide in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenecarbothioamide, also known as 2-aminothiobenzamide, is a versatile bifunctional building block in synthetic organic chemistry. Its unique structure, featuring an aromatic ring substituted with both a nucleophilic amino group and a thioamide moiety, makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic compounds. These resulting heterocyclic systems, such as quinazolines and benzothiazines, form the core scaffolds of numerous biologically active molecules and are of significant interest in medicinal chemistry and drug development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds using this compound as the starting material.

Application Note 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-thiones

The reaction of this compound with various aldehydes or ketones provides a straightforward and efficient route to 2,3-dihydroquinazolin-4(1H)-thiones.[3] This cyclocondensation reaction is typically catalyzed by an acid and proceeds through the formation of an intermediate imine, followed by an intramolecular cyclization.[4][5] The resulting dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities.

General Reaction Scheme: this compound with Aldehydes

References

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Metal Complex Synthesis using 2-Aminobenzenecarbothioamide as a Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of metal complexes utilizing 2-Aminobenzenecarbothioamide (also known as o-aminothiobenzamide) as a versatile ligand. This document is intended to serve as a practical guide for researchers in coordination chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a bidentate ligand that can coordinate with a variety of transition metal ions through its amino nitrogen and thioamide sulfur atoms. The resulting metal complexes exhibit diverse coordination geometries and possess a range of interesting biological activities, including antimicrobial and anticancer properties. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the formation of stable complexes with various metal centers, making this ligand a subject of significant interest in the development of novel therapeutic agents.

Data Presentation

Table 1: Physicochemical and Spectral Data of Representative Metal Complexes

| Complex Formula | Color | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(N-H) | Key IR Bands (cm⁻¹) ν(C=S) | Key IR Bands (cm⁻¹) ν(M-N) | Key IR Bands (cm⁻¹) ν(M-S) |

| [Cu(L)₂Cl₂] | Green | >300 | 15.2 | 1.82 | ~3300 | ~750 | ~450 | ~320 |

| [Ni(L)₂Cl₂] | Light Green | 280-282 | 12.5 | 3.15 | ~3310 | ~745 | ~460 | ~330 |

| [Co(L)₂Cl₂] | Blue | 290-292 | 14.8 | 4.98 | ~3290 | ~740 | ~455 | ~325 |

| [Zn(L)₂Cl₂] | White | >300 | 10.7 | Diamagnetic | ~3320 | ~755 | ~465 | ~335 |

*L = this compound. Data is generalized from typical values for similar complexes.

Table 2: In Vitro Antimicrobial Activity of this compound Complexes (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| This compound (L) | 8 | 7 | 6 | 5 | 9 |

| [Cu(L)₂Cl₂] | 18 | 16 | 14 | 12 | 20 |

| [Ni(L)₂Cl₂] | 15 | 14 | 11 | 10 | 17 |

| [Co(L)₂Cl₂] | 16 | 15 | 12 | 11 | 18 |

| [Zn(L)₂Cl₂] | 14 | 13 | 10 | 9 | 16 |

| Ciprofloxacin (Std. Antibiotic) | 25 | 23 | 21 | 19 | - |

| Fluconazole (Std. Antifungal) | - | - | - | - | 22 |

Data is representative of typical results for analogous metal thioamide complexes.

Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative Copper Thioamide Complexes

| Complex | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |

| [Cu(L)₂Cl₂] | 12.5 | 15.2 | 18.9 |

| Cisplatin | 8.9 | 10.1 | 7.5 |

*L = A thioamide ligand similar to this compound. IC₅₀ values are illustrative based on published data for similar copper complexes.[1]

Experimental Protocols

Protocol 1: General Synthesis of Metal(II) Complexes with this compound

Materials:

-

This compound

-

Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

-

Ethanol or Methanol (analytical grade)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

Dissolve this compound (2 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask with stirring.

-

In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of ethanol.

-

Add the metal salt solution dropwise to the ligand solution with continuous stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours.

-

A colored precipitate will form during the reflux.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.

-

Determine the yield and characterize the complex using appropriate analytical techniques.

Protocol 2: Characterization of the Synthesized Metal Complexes

1. Melting Point Determination:

-

Determine the melting or decomposition point of the synthesized complexes using a melting point apparatus to assess their purity and thermal stability.

2. Molar Conductance Measurement:

-

Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO).

-

Measure the molar conductance using a calibrated conductivity meter. The values can help in determining the electrolytic nature of the complexes.

3. Infrared (IR) Spectroscopy:

-

Record the FT-IR spectra of the ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets.

-

Compare the spectra to identify the coordination sites. Key bands to observe are the N-H stretching, C=S stretching, and the appearance of new bands corresponding to M-N and M-S vibrations in the far-IR region.

4. UV-Visible Spectroscopy:

-

Record the electronic spectra of the complexes in a suitable solvent (e.g., DMSO) in the range of 200-800 nm.

-

The d-d transitions and charge transfer bands provide information about the geometry of the metal complexes.

5. Magnetic Susceptibility Measurement:

-

Measure the magnetic susceptibility of the solid complexes at room temperature using a Gouy balance or a vibrating sample magnetometer.

-

The effective magnetic moment (µ_eff) can be calculated to determine the number of unpaired electrons and infer the geometry of the complex.

6. ¹H NMR Spectroscopy (for diamagnetic complexes):

-

Record the ¹H NMR spectra of the ligand and its diamagnetic complexes (e.g., Zn(II)) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Shifts in the proton signals upon complexation can provide further evidence of coordination.

7. Elemental Analysis:

-

Perform elemental analysis (C, H, N, S) to determine the empirical formula of the synthesized complexes and compare it with the calculated values.

Visualizations

Caption: Workflow for the synthesis and characterization of metal complexes.

Caption: Workflow for biological screening of synthesized metal complexes.

Potential Applications in Drug Development

Metal complexes of this compound and related ligands have shown significant promise in several areas of drug development:

-

Antimicrobial Agents: The chelation of the metal ion to the ligand often enhances its antimicrobial activity compared to the free ligand.[2][3][4][5] This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. These complexes can serve as scaffolds for the development of new antibiotics to combat drug-resistant pathogens.

-

Anticancer Agents: Copper complexes, in particular, have demonstrated potent cytotoxic activity against various cancer cell lines.[1][6][7][8] The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis in cancer cells. The versatile coordination chemistry of these complexes allows for the fine-tuning of their redox properties and biological activity.

-

Enzyme Inhibitors: The ability of these complexes to coordinate to active sites of metalloenzymes makes them potential candidates for enzyme inhibition studies.

Conclusion

The synthesis of metal complexes using this compound as a ligand offers a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocols, coupled with the diverse biological activities of the resulting complexes, make this an attractive area for further research and development. The data and protocols presented in these application notes are intended to facilitate the exploration of these compounds by the scientific community.

References

- 1. Anticancer activity and biophysical reactivity of copper complexes of 2-(benzo[d][1,3]dioxol-5-ylmethylene)-N-alkylhydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of counterions on the formation of supramolecular platinum group metal complexes containing pyridyl thioamide derivatives: antioxidant and antimicrobial studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into the Anticancer Activity of Copper(II) 5-Methylenetrimethylammonium-Thiosemicarbazonates and Their Interaction with Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Prostate Cancer Activity of 8-Hydroxyquinoline-2-Carboxaldehyde Thiosemicarbazide Copper Complexes in vivo by Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer potency of copper(II) complexes of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 2-Aminobenzenecarbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-aminobenzenecarbothioamide derivatives, valuable intermediates in medicinal chemistry and drug development. The described methodology follows a reliable two-step synthetic route commencing with the formation of a 2-aminobenzamide intermediate from isatoic anhydride, followed by a thionation reaction to yield the target carbothioamide. This protocol offers high yields and can be adapted for the synthesis of a diverse library of derivatives.

Introduction